CID 86240781

Description

PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities, but none of the documents reference this specific CID. For example:

- and list other CIDs (e.g., CID 72326 for betulin, CID 156582092 for oscillatoxin F) .

- mentions "CID(A)" and "CID(B)" in a chromatogram but lacks structural or numerical identifiers .

Without foundational data, a detailed introduction to CID 86240781 cannot be provided.

Properties

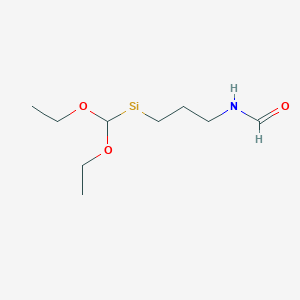

Molecular Formula |

C9H19NO3Si |

|---|---|

Molecular Weight |

217.34 g/mol |

InChI |

InChI=1S/C9H19NO3Si/c1-3-12-9(13-4-2)14-7-5-6-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

UONVTFNDRPDPNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CCCNC=O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the desired compound.

Industrial Production: Large-scale production may involve optimized processes to ensure high yield and purity, often using advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

CID 86240781 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 86240781 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological assays and experiments to study its effects on different biological systems.

Industry: It may be used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 86240781 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Examples include:

Example 1: Structural and Functional Comparisons

- compares substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulinic acid, CID 64971) based on 2D/3D structural overlays and inhibitory activity .

- contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) by functional groups and biological roles .

Example 2: Physicochemical Property Analysis

- and provide templates for comparing molecular formulas, solubility, spectral data, and synthesis methods. For instance: CID 57892468 (C17H15NO2): Solubility = 0.019–0.0849 mg/ml; CYP1A2 inhibitor . CID 252137 (C9H6BrNO2): Molecular weight = 240.05; BBB permeability = yes .

Proposed Comparison Template for CID 86240781

If data were available, a comparison might follow this format:

Limitations of the Evidence

- No Direct References: this compound is absent from all 20 evidence documents.

- Incomplete Chemical Data : –15, and 18–19 focus on other CIDs or general methodologies.

Recommendations for Future Research

Verify the CID: Confirm the correct PubChem ID or cross-reference synonyms.

Consult Specialized Databases : Use PubChem, SciFinder, or Reaxys for structural and bioactivity data.

Expand Literature Review : Prioritize journals like Journal of Cheminformatics or Medicinal Chemistry Research (see and ) for compound comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.